N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a 3,4-dihydro-2H-1,5-benzodioxepine moiety via a carboxamide bridge. The benzimidazole ring system is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-24-11-18-21-14-5-4-13(10-15(14)22-18)20-19(23)12-3-6-16-17(9-12)26-8-2-7-25-16/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
RWNVNFYBCYYOOI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole ring . The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride .
The benzodioxepine ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions . The final step involves coupling the benzimidazole and benzodioxepine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Alkyl halides with bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of formyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity, while the benzodioxepine ring can interact with receptor sites, modulating their function . The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzimidazole- and heterocycle-containing derivatives. Key comparisons include:
Pharmacological Implications
- Benzodioxepine vs.
- Methoxymethyl vs. Methyl/Propyl Substituents : The methoxymethyl group in the target compound likely improves aqueous solubility over methyl or propyl groups in analogues , critical for oral bioavailability.
Analytical Characterization
For example, methoxy groups resonate at δ ~3.8–4.0 ppm in ¹H-NMR, and benzodioxepine protons may appear as multiplet signals in δ 6.0–8.0 ppm .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound notable for its unique structural features, which include a benzimidazole moiety and a benzodioxepine structure. These components contribute significantly to its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.35 g/mol. The presence of the methoxymethyl group enhances its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 314.35 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds containing benzimidazole and benzodioxepine structures exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Lung Cancer Cell Lines
A study focused on the compound's effects on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed promising results:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 (2D), 9.31 (3D) |
| HCC827 | 6.26 (2D), 20.46 (3D) |
| NCI-H358 | 6.48 (2D), 16.00 (3D) |
The compound showed higher efficacy in two-dimensional assays compared to three-dimensional cultures, indicating its potential for further development as an antitumor agent.
Antimicrobial Activity
In addition to antitumor effects, the compound has demonstrated antimicrobial activity against various pathogens, including E. coli and S. aureus. This broad-spectrum activity suggests potential applications in treating bacterial infections.
The biological activity of this compound is believed to involve interaction with DNA, particularly binding within the minor groove of AT-DNA. This interaction may disrupt normal cellular processes and contribute to its antitumor effects.
Comparative Analysis with Related Compounds
Compounds similar in structure have been studied extensively for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzimidazole Derivatives | Contains benzimidazole ring | Antimicrobial and anticancer |
| Benzodioxepines | Contains benzodioxepine structure | Anti-inflammatory properties |
| Carboxamide Compounds | Amide functional group | Various therapeutic effects |
This compound stands out due to its specific combination of structural features that may enhance its biological activity compared to simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
